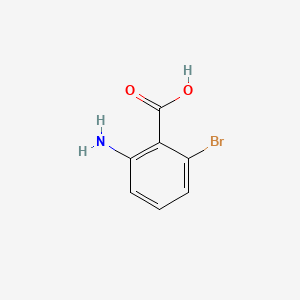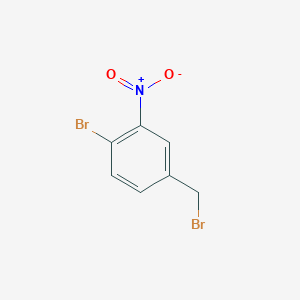
2-Amino-6-bromobenzoic acid
Descripción general
Descripción
2-Amino-6-bromobenzoic acid is a unique chemical compound with the empirical formula C7H6BrNO2 . It is often used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-bromobenzoic acid is represented by the SMILES stringO=C(O)C(C(N)=CC=C1)=C1Br . The molecular weight is 216.03 . Physical And Chemical Properties Analysis
2-Amino-6-bromobenzoic acid is a powder that ranges in color from white to cream to brown . It has a molecular weight of 216.03 .Aplicaciones Científicas De Investigación
Chemical Research
2-Amino-6-bromobenzoic acid is often used as a research chemical in various scientific studies . This compound is used to investigate the mechanism of action of various biological processes and to study the structure and function of proteins .
Pharmaceutical Intermediates
In the pharmaceutical industry, 2-Amino-6-bromobenzoic acid is used as an intermediate . Intermediates are compounds that are used in the synthesis of active pharmaceutical ingredients. They play a crucial role in the production of drugs.
Mecanismo De Acción
Mode of Action
Bromobenzoic acids are often involved in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
It’s known that bromobenzoic acids can influence various biochemical pathways due to their involvement in the suzuki-miyaura cross-coupling reaction . This reaction can lead to the formation of new organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
Given its potential involvement in the suzuki-miyaura cross-coupling reaction , it could contribute to the synthesis of various organic compounds, potentially influencing cellular processes.
Action Environment
The action, efficacy, and stability of 2-Amino-6-bromobenzoic acid can be influenced by various environmental factors These may include pH, temperature, and the presence of other compounds or enzymes
Safety and Hazards
Handling 2-Amino-6-bromobenzoic acid requires caution. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Propiedades
IUPAC Name |
2-amino-6-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPROAXWQCNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441750 | |
| Record name | 2-Amino-6-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20776-48-1 | |
| Record name | 2-Amino-6-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Amino-6-bromobenzoic acid in the synthesis of anti-diabetic compounds, as described in the research?
A1: 2-Amino-6-bromobenzoic acid serves as the starting material for synthesizing a series of quinazolin-4(3H)-one derivatives. [] The synthesis involves several steps:
- Amide formation: 2-Amino-6-bromobenzoic acid reacts with benzylamine or cyclohexylamine, forming the corresponding benzamide derivatives. []
- Cyclization and oxidation: These benzamide derivatives undergo cyclization and oxidation in the presence of an aldehyde and DMSO under microwave conditions, yielding bromo-substituted quinazolin-4(3H)-ones. []
- Cross-coupling reactions: The bromo-substituted quinazolin-4(3H)-ones undergo either Sonogashira coupling with terminal alkynes or Suzuki-Miyaura coupling with boronic acids to introduce diverse substituents at the 2, 3, and 6 positions of the quinazolin-4(3H)-one core. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)




![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

